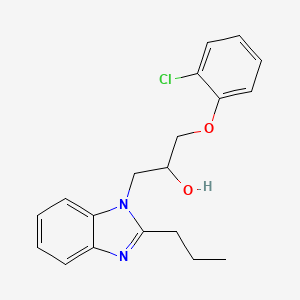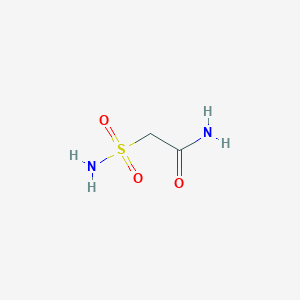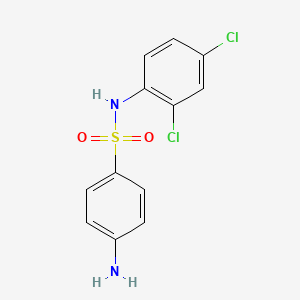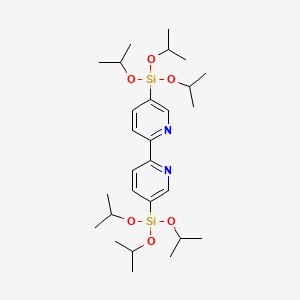![molecular formula C23H25N3O2S B2535950 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897477-12-2](/img/structure/B2535950.png)
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis and biological activity assessment of compounds with thiazole and piperazine moieties, showing moderate to good antimicrobial activities. For instance, Mhaske et al. (2014) synthesized a novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which were characterized by spectral methods and screened for in vitro antibacterial activity, demonstrating moderate to good antimicrobial effectiveness Mhaske, S. H. Shelke, H. Raundal, & Rahul P. Jadhav, 2014. Similarly, Patel et al. (2011) prepared new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011.
Anticancer Activity
The compound "(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone" and its reactions with various nucleophiles were explored for anticancer evaluation. This research indicates the potential of structurally similar compounds for anticancer applications R. S. Gouhar & Eman M. Raafat, 2015.
Receptor Ligand Activity
Studies also highlight the potential of similar compounds as ligands for various receptors. For example, Berardi et al. (1996) investigated compounds structurally related to arylpiperazines, showing moderate to high affinity for sigma receptors, suggesting potential applications in neurological research F. Berardi, N. Colabufo, G. Giudice, R. Perrone, V. Tortorella, S. Govoni, & L. Lucchi, 1996.
Inhibitors for Mycobacterium tuberculosis
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial potential, showing low micromolar range MICs against Mycobacterium tuberculosis H37Rv strain. This research underlines the importance of these compounds in developing new treatments for tuberculosis S. Pancholia, Tejas M. Dhameliya, P. Shah, Pradeep S. Jadhavar, J. Sridevi, P. Yogeshwari, D. Sriram, & A. Chakraborti, 2016.
Corrosion Inhibition
A distinct application outside of the biomedical field involves the use of similar compounds as corrosion inhibitors for mild steel in acidic media, demonstrating the versatility of these compounds in various fields of research P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022.
Mechanism of Action
Target of Action
Compounds containing a benzothiazole ring, like this one, have been found to exhibit various biological activities . They are often involved in interactions with proteins or enzymes in the body, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, which can lead to changes in biochemical pathways .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some have been found to have anti-inflammatory properties, suggesting they may affect pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Benzothiazole derivatives, for example, are often well absorbed and distributed in the body, but the specifics would depend on the exact compound .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-19-7-4-8-20-21(19)24-23(29-20)26-13-11-25(12-14-26)22(27)18-10-9-16-5-2-3-6-17(16)15-18/h4,7-10,15H,2-3,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFCTAPWMTGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)